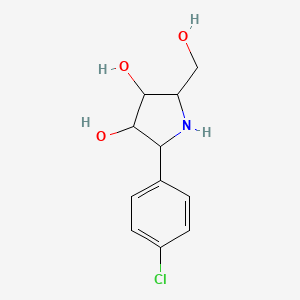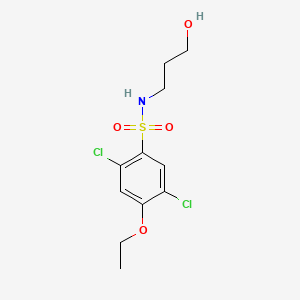
Acid Brown 50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Brown 50 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein-based fibers such as wool, silk, and nylon. Acid Brown 50 is known for its affinity to these fibers, producing a rich brown color that is both vibrant and durable. The dye is applied under acidic conditions, which enhances its bonding with the fibers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 50 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The coupling reaction is usually carried out in an acidic medium to facilitate the formation of the dye.
Industrial Production Methods: In industrial settings, the production of Acid Brown 50 involves large-scale diazotization and coupling reactions. The process begins with the preparation of the aromatic amine, which is then diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is coupled with a coupling component in an acidic medium to produce the dye. The dye is then purified, dried, and processed into a form suitable for commercial use.
化学反応の分析
Types of Reactions: Acid Brown 50 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid Brown 50 can be reduced to its corresponding amine, which can further participate in various chemical reactions.
Substitution: The dye can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.
Major Products Formed:
Oxidation Products: Various oxidation products depending on the oxidizing agent and conditions used.
Reduction Products: Corresponding amines and other reduced forms of the dye.
Substitution Products: Derivatives of Acid Brown 50 with different substituents on the aromatic ring.
科学的研究の応用
Acid Brown 50 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reactions.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.
作用機序
The mechanism of action of Acid Brown 50 involves its interaction with the fibers it dyes. The dye molecules contain sulfonic acid groups that carry a negative charge, allowing them to form strong ionic bonds with the positively charged sites on protein fibers. This interaction ensures a durable and colorfast connection, resulting in vibrant and long-lasting colors.
類似化合物との比較
Acid Brown 432: Another acid dye with similar properties and applications.
Acid Black 1: Known for its use in dyeing protein-based fibers, similar to Acid Brown 50.
Acid Red 88: Another member of the acid dye family with comparable dyeing properties.
Uniqueness of Acid Brown 50: Acid Brown 50 is unique in its specific shade of brown and its strong affinity for protein-based fibers. Its chemical structure allows for excellent lightfastness and durability, making it a preferred choice in various industrial applications.
特性
CAS番号 |
12269-86-2 |
|---|---|
分子式 |
C5H14OSi |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)

